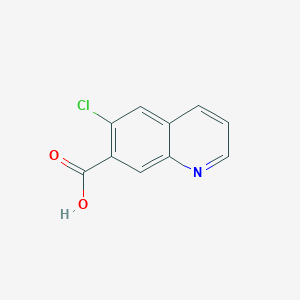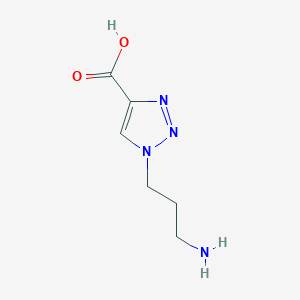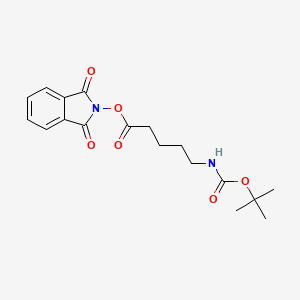
3-(4-(Tert-butoxycarbonyl)-3-methylpiperazin-1-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Tert-butoxycarbonyl)-3-methylpiperazin-1-YL)propanoic acid is a chemical compound with the molecular formula C12H22N2O4. It is a derivative of piperazine, a heterocyclic organic compound, and contains a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Tert-butoxycarbonyl)-3-methylpiperazin-1-YL)propanoic acid typically involves the protection of the piperazine nitrogen with a Boc group, followed by the introduction of the propanoic acid moiety. One common method involves the reaction of tert-butoxycarbonyl chloride with 3-methylpiperazine in the presence of a base such as triethylamine. The resulting Boc-protected piperazine is then reacted with a suitable propanoic acid derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Tert-butoxycarbonyl)-3-methylpiperazin-1-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the Boc-protected piperazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deprotected piperazine derivatives .
Applications De Recherche Scientifique
3-(4-(Tert-butoxycarbonyl)-3-methylpiperazin-1-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor agonists.
Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting neurological and metabolic disorders.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-(Tert-butoxycarbonyl)-3-methylpiperazin-1-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial for its use in targeted drug design and synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid: Similar in structure but lacks the methyl group on the piperazine ring.
(S)-3-(4-(tert-Butoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid: Contains a phenyl group instead of a piperazine ring.
Uniqueness
3-(4-(Tert-butoxycarbonyl)-3-methylpiperazin-1-YL)propanoic acid is unique due to the presence of both the Boc-protected piperazine ring and the propanoic acid moiety. This combination allows for versatile reactivity and application in various fields of research and industry .
Propriétés
Formule moléculaire |
C13H24N2O4 |
|---|---|
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
3-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid |
InChI |
InChI=1S/C13H24N2O4/c1-10-9-14(6-5-11(16)17)7-8-15(10)12(18)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,16,17) |
Clé InChI |
HDGGNRDBQUUAMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1C(=O)OC(C)(C)C)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile](/img/structure/B13567349.png)









